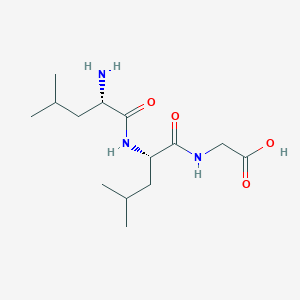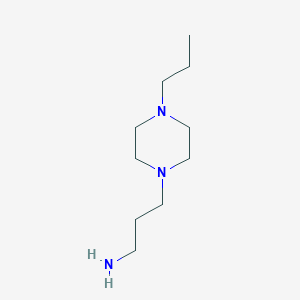
2-イソブチル-1,3-ジチアン
概要
説明
2-Isobutyl-1,3-dithiane is a sulfur-containing organic compound with the molecular formula C8H16S2. It belongs to the class of 1,3-dithianes, which are cyclic compounds featuring sulfur atoms in their structure. These compounds are known for their utility in organic synthesis, particularly in the protection of carbonyl groups and as intermediates in various chemical reactions.
科学的研究の応用
2-Isobutyl-1,3-dithiane is widely used in scientific research due to its versatility and reactivity. Its applications span across various fields, including:
Chemistry: It serves as a protective group for carbonyl compounds, preventing unwanted reactions during complex syntheses.
Biology: The compound is used in the study of enzyme mechanisms and the synthesis of biologically active molecules.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Industry: 2-Isobutyl-1,3-dithiane is utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: 2-Isobutyl-1,3-dithiane can be synthesized from carbonyl compounds using 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brønsted or Lewis acid catalyst. The reaction typically involves the formation of a cyclic dithiane structure through the nucleophilic attack of the thiol groups on the carbonyl carbon.
Industrial Production Methods: In an industrial setting, the synthesis of 2-Isobutyl-1,3-dithiane may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 2-Isobutyl-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are often employed to modify the compound or to use it as an intermediate in the synthesis of more complex molecules.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used for the oxidation of 2-Isobutyl-1,3-dithiane.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like nickel (Ni) or rhodium (Rh).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as organolithium reagents (RLi) or Grignard reagents (RMgX).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2-Isobutyl-1,3-dithiane.
作用機序
The mechanism by which 2-Isobutyl-1,3-dithiane exerts its effects involves its ability to act as a nucleophilic acylating agent. In reactions such as the Corey-Seebach Reaction, the compound undergoes lithiation to form a lithiated dithiane, which can then react with electrophiles to form various products. The greater polarizability of sulfur compared to oxygen plays a key role in the reactivity of the compound.
Molecular Targets and Pathways: The molecular targets and pathways involved in the action of 2-Isobutyl-1,3-dithiane depend on the specific reaction or application. In synthetic chemistry, the compound typically targets carbonyl groups, while in biological systems, it may interact with enzymes or other biomolecules.
類似化合物との比較
1,3-Dithianes
1,3-Dithiolanes
Other sulfur-containing cyclic compounds
特性
IUPAC Name |
2-(2-methylpropyl)-1,3-dithiane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16S2/c1-7(2)6-8-9-4-3-5-10-8/h7-8H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIHYSKTNRQNHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1SCCCS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40428800 | |
| Record name | 2-ISOBUTYL-1,3-DITHIANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69824-23-3 | |
| Record name | 2-ISOBUTYL-1,3-DITHIANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40428800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(2R)-1-[(1R)-1-phenylethyl]aziridine-2-carboxamide](/img/structure/B1599486.png)

![[(1S,2S)-2-hydroxycycloheptyl]methylazanium](/img/structure/B1599491.png)

![11-Chlorodibenzo[b,f][1,4]oxazepine](/img/structure/B1599496.png)


